N-(2-ethenoxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethenoxyethyl)-N’-(2,4,6-trimethylphenyl)oxamide: is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a unique combination of functional groups that may impart specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethenoxyethyl)-N’-(2,4,6-trimethylphenyl)oxamide typically involves the reaction of 2,4,6-trimethylaniline with 2-chloroethyl vinyl ether in the presence of a base, followed by the reaction with oxalyl chloride. The reaction conditions may include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalyst/Base: Triethylamine or pyridine
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, possibly involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenoxyethyl group.
Reduction: Reduction reactions could target the oxamide functional group.
Substitution: The aromatic ring may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate or active ingredient.
Industry:
- Potential applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethenoxyethyl)-N’-(2,4,6-trimethylphenyl)oxamide would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt cell membrane integrity or inhibit essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
N,N’-diethyl-2,4,6-trimethylbenzamide: Known for its use as an insect repellent.
N-(2-ethoxyethyl)-N’-(2,4,6-trimethylphenyl)oxamide: A closely related compound with similar structural features.
Uniqueness: N-(2-ethenoxyethyl)-N’-(2,4,6-trimethylphenyl)oxamide is unique due to the presence of the ethenoxyethyl group, which may impart distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-20-7-6-16-14(18)15(19)17-13-11(3)8-10(2)9-12(13)4/h5,8-9H,1,6-7H2,2-4H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYGJWIQGILHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCOC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.